molecular formula C36H36N6O6 B14147764 Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo- CAS No. 7147-42-4

Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-

Cat. No.: B14147764
CAS No.: 7147-42-4
M. Wt: 648.7 g/mol
InChI Key: WYFHUBCFEZAVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) is a complex organic compound characterized by its biphenyl structure with azo linkages and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced azo compounds.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers and advanced materials for enhanced properties.

Biology

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.

    Fluorescent Probes: Employed in the design of fluorescent probes for imaging applications.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic applications due to its bioactive properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its vivid coloration.

    Sensors: Integrated into sensor technologies for detecting various analytes.

Mechanism of Action

The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2-methylphenyl)-3-oxo-) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and signaling mechanisms. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the azo linkage but lacks the biphenyl structure.

    Biphenyl: Lacks the azo and methoxy groups.

    Methoxybenzene: Contains methoxy groups but lacks the biphenyl and azo structures.

Properties

CAS No.

7147-42-4

Molecular Formula

C36H36N6O6

Molecular Weight

648.7 g/mol

IUPAC Name

2-[[2-methoxy-4-[3-methoxy-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C36H36N6O6/c1-21-11-7-9-13-27(21)37-35(45)33(23(3)43)41-39-29-17-15-25(19-31(29)47-5)26-16-18-30(32(20-26)48-6)40-42-34(24(4)44)36(46)38-28-14-10-8-12-22(28)2/h7-20,33-34H,1-6H3,(H,37,45)(H,38,46)

InChI Key

WYFHUBCFEZAVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.